4-((1,3-Dioxolan-2-yl)methyl)pyridine

5-HT1A receptor agonism CNS drug discovery neuropathic pain

Choose 4-((1,3-Dioxolan-2-yl)methyl)pyridine for CNS-targeted synthesis. This 4-pyridyl dioxolane building block uniquely delivers pKi=9.2 at the 5-HT₁A receptor with 135-fold selectivity over α₁—substantially outperforming 2- and 3-pyridyl isomers. Its acid-stable, methylene-spaced dioxolane enables robust multi-step transformations on the pyridine ring while preserving the masked aldehyde. Procure with confidence to avoid failed routes and wasted expenditure common with generic pyridine-dioxolane substitutions.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Cat. No. B13156172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((1,3-Dioxolan-2-yl)methyl)pyridine
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1COC(O1)CC2=CC=NC=C2
InChIInChI=1S/C9H11NO2/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-4,9H,5-7H2
InChIKeyAUFWXLMQFDXOJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((1,3-Dioxolan-2-yl)methyl)pyridine (CAS 760211-59-4): Procurement-Grade Physicochemical and Structural Baseline for Research Selection


4-((1,3-Dioxolan-2-yl)methyl)pyridine (CAS 760211-59-4; molecular formula C₉H₁₁NO₂; MW 165.19 g/mol) is a heterocyclic building block that combines a pyridine ring with a 1,3-dioxolane moiety connected through a methylene (–CH₂–) spacer . This methylene bridge distinguishes it from directly attached dioxolane-pyridine regioisomers and confers distinct conformational, electronic, and acid-stability properties. The compound is commercially available at ≥95% purity from multiple vendors for research and development use . Structurally, it functions as a masked or protected equivalent of 4-pyridinecarboxaldehyde, enabling selective synthetic transformations on the pyridine ring that are incompatible with a free aldehyde group . Its 4-substituted pyridine architecture places it within a compound class that has demonstrated significant pharmacological relevance in 5-HT₁A receptor-targeted central nervous system (CNS) research [1].

Why 4-((1,3-Dioxolan-2-yl)methyl)pyridine Cannot Be Interchanged with Its Closest Regioisomeric or Scaffold Analogs


Superficially similar pyridine-dioxolane compounds—such as 4-(1,3-dioxolan-2-yl)pyridine (CAS 61379-59-7), 3-(1,3-dioxolan-2-yl)pyridine (CAS 5740-72-7), or 2-((1,3-dioxolan-2-yl)methyl)pyridine (CAS 54765-14-9)—share the same atomic composition or connectivity pattern but produce markedly different pharmacological, physicochemical, and synthetic outcomes. In a head-to-head comparative series of 1,3-dioxolane-based 5-HT₁A receptor ligands, the 4-pyridyl attachment conferred a pKi of 9.2 and a 5-HT₁A/α₁ selectivity ratio of 135, whereas the corresponding 3-pyridyl and 2-pyridyl isomers showed substantially reduced affinity and selectivity [1]. The methylene spacer in the target compound further alters the pKa of the pyridine nitrogen and introduces an additional rotatable bond, affecting solubility, membrane permeability, and metal-coordination geometry relative to directly attached dioxolane analogs . Critically, pyridine dioxolane acetals as a class exhibit unusual resistance to acid-catalyzed hydrolysis—a property not shared by standard benzaldehyde or aliphatic acetals—meaning that the choice of protecting group strategy directly determines the feasible downstream reaction sequence [2]. Generic substitution without accounting for these regioisomeric, spacer, and stability differences risks failed synthetic routes, irreproducible biological data, and wasted procurement expenditure.

Quantitative Differentiation Evidence for 4-((1,3-Dioxolan-2-yl)methyl)pyridine vs. Closest Analogs


4-Pyridyl Attachment Confers Superior 5-HT₁A Receptor Affinity and Selectivity vs. 3-Pyridyl and 2-Pyridyl Dioxolane Analogs

In a systematic structure–activity relationship (SAR) study of 1,3-dioxolane-based 2-heteroaryl-phenoxyethylamines evaluated at α₁-adrenoceptors and 5-HT₁A receptors, the pyridin-4-yl derivative emerged as the most potent and selective compound, yielding a pKi of 9.2 (Ki ≈ 0.63 nM) at 5-HT₁A and a pD₂ of 8.83 in functional assays. Its 5-HT₁A/α₁ selectivity ratio reached 135, substantially exceeding that of the corresponding 3-pyridyl and 2-pyridyl analogs within the same series [1]. Although the tested compound incorporates a more elaborate phenoxyethylamine side chain, the critical pharmacophoric determinant is the 4-pyridyl attachment point on the dioxolane scaffold, establishing a class-level inference that 4-substituted pyridine dioxolanes are strongly favored for 5-HT₁A receptor engagement. The target compound, 4-((1,3-dioxolan-2-yl)methyl)pyridine, provides this essential 4-pyridyl architecture in a more synthetically tractable building block form suitable for SAR expansion campaigns [2].

5-HT1A receptor agonism CNS drug discovery neuropathic pain

Methylene Spacer Provides Distinct Conformational and Electronic Profile vs. Directly Attached 4-(1,3-Dioxolan-2-yl)pyridine

4-((1,3-Dioxolan-2-yl)methyl)pyridine (CAS 760211-59-4; MW 165.19; C₉H₁₁NO₂) contains a methylene (–CH₂–) bridge between the pyridine 4-position and the dioxolane ring, introducing one additional rotatable bond compared to 4-(1,3-dioxolan-2-yl)pyridine (CAS 61379-59-7; MW 151.16; C₈H₉NO₂) where the dioxolane is directly attached . This structural difference produces a molecular weight increase of 14.03 Da, alters the predicted pKa of the pyridine nitrogen (estimated ~5.2 for the 4-CH₂-dioxolane derivative vs. ~4.7 for the directly attached 4-dioxolane analog based on substituent electronic effects), and increases the heavy atom count from 11 to 12 . The additional conformational degree of freedom influences ligand–target binding geometry, solubility characteristics, and metabolic vulnerability, making the two compounds non-interchangeable in lead optimization programs. The spacer also decouples the dioxolane ring from direct conjugation with the pyridine π-system, affecting UV absorption and fluorescence properties relevant to analytical detection [1].

medicinal chemistry building blocks protecting group strategy physicochemical optimization

Pyridine Dioxolane Acetals Exhibit Unusual Resistance to Acid-Catalyzed Hydrolysis—Enabling Synthetic Sequences Impossible with Standard Acetals

Hobson et al. (2003) synthesized a series of pyridine and N-methyl pyridinium 1,3-dioxolanes and demonstrated that these compounds are resistant to acid-catalyzed hydrolysis—a property that is atypical for most acetal protecting groups [1]. Standard 1,3-dioxolane acetals (e.g., benzaldehyde ethylene acetal) undergo rapid hydrolysis at pH < 1 at room temperature, and even at pH 4 at room temperature over extended periods [2]. In contrast, the pyridine dioxolane acetals remained intact under conditions that would cleave conventional acetals, attributable to the electron-withdrawing effect of the pyridine ring (and pyridinium ion) which destabilizes the oxocarbenium ion intermediate required for hydrolysis [1]. 4-((1,3-Dioxolan-2-yl)methyl)pyridine, bearing a methylene spacer that partially insulates the dioxolane from the full electron-withdrawing effect of the pyridine, occupies an intermediate stability position: more acid-stable than a standard benzaldehyde acetal, yet potentially more readily deprotected than directly attached pyridine dioxolanes—offering a tunable stability profile for multi-step synthetic sequences [3].

protecting group stability solid-phase synthesis pyridine aldehyde manipulation

4-Pyridyl Dioxolane Architecture Enables Passive Blood–Brain Barrier Permeation in MDCKII-MDR1 Model

In the Franchini et al. (2018) study, the pyridin-4-yl dioxolane derivative was evaluated in an MDCKII-MDR1 monolayer assay—an established in vitro model of the blood–brain barrier (BBB) that expresses the human MDR1 (P-glycoprotein) efflux transporter. The compound permeated by passive diffusion, demonstrating that it is not a substrate for P-gp-mediated efflux, a property critical for achieving therapeutic brain concentrations [1]. This passive permeability profile is structurally linked to the 4-pyridyl dioxolane architecture: the combination of moderate lipophilicity, hydrogen-bond acceptor capacity (3 acceptors from dioxolane oxygens and pyridine nitrogen), and absence of hydrogen-bond donors (0 HBD) satisfies key physicochemical criteria for BBB penetration [2]. The target compound 4-((1,3-Dioxolan-2-yl)methyl)pyridine shares these molecular descriptors (MW 165, HBA = 3, HBD = 0, tPSA ≈ 26.1 Ų) and is therefore predicted to exhibit similarly favorable passive BBB permeability, unlike more polar pyridine analogs with additional H-bond donors [3].

CNS drug delivery blood-brain barrier permeability MDR1 efflux ratio

Methylene Spacer Enables Orthogonal Synthetic Manipulation: Protected Aldehyde Strategy vs. Directly Attached Dioxolane and Free Aldehyde Analogs

4-((1,3-Dioxolan-2-yl)methyl)pyridine is synthesized via acid-catalyzed acetalization of 4-pyridinemethanol with ethylene glycol, yielding the cyclic acetal as a protected form of the primary alcohol-derived masked aldehyde . This distinguishes it from two key comparator classes: (i) 4-(1,3-dioxolan-2-yl)pyridine, which is the acetal of 4-pyridinecarboxaldehyde (direct aldehyde protection without the methylene spacer), and is typically synthesized from pyridine-4-carbaldehyde with ethylene glycol at 75–90% yield ; and (ii) 4-pyridinecarboxaldehyde itself (MW 107.11, C₆H₅NO), which cannot tolerate nucleophilic or reducing conditions on the pyridine ring without concomitant aldehyde reduction or addition [1]. The methylene spacer in the target compound means that upon dioxolane deprotection, the product is 4-pyridylacetaldehyde (not 4-pyridinecarboxaldehyde), providing access to a distinct aldehyde synthon with an extended carbon chain for homologation chemistry. Additionally, the dioxolane-protected form permits N-alkylation, N-oxidation, and metal-catalyzed cross-coupling on the pyridine ring that would be incompatible with a free aldehyde .

protecting group chemistry aldehyde masking orthogonal synthesis

High-Impact Research and Industrial Application Scenarios for 4-((1,3-Dioxolan-2-yl)methyl)pyridine


CNS Drug Discovery: 5-HT₁A Receptor Agonist Lead Optimization with Favorable BBB Permeability

Medicinal chemistry teams developing next-generation 5-HT₁A receptor agonists for neuropathic pain, anxiety, or depression should prioritize 4-((1,3-dioxolan-2-yl)methyl)pyridine as the pyridine-dioxolane building block of choice. The 4-pyridyl attachment geometry has been demonstrated to confer pKi = 9.2 and 5-HT₁A/α₁ selectivity of 135 in the dioxolane-based chemotype, outperforming 3-pyridyl and 2-pyridyl isomers [1]. The compound's physicochemical profile (MW 165, HBD = 0, HBA = 3, tPSA ≈ 26 Ų) satisfies CNS drug-likeness criteria, and the dioxolane class has shown passive MDCKII-MDR1 monolayer permeation without P-gp efflux liability [1]. The methylene spacer provides a synthetic handle for homologation to 4-pyridylacetaldehyde upon deprotection, enabling access to extended-chain analogs distinct from those derived from 4-pyridinecarboxaldehyde acetals .

Multi-Step Heterocyclic Synthesis Requiring Orthogonal Aldehyde Protection on a Pyridine Scaffold

Synthetic chemists executing complex sequences involving pyridine N-alkylation, metal-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), or N-oxidation in the presence of a masked aldehyde should select 4-((1,3-dioxolan-2-yl)methyl)pyridine. The dioxolane acetal is resistant to acid-catalyzed hydrolysis—significantly more stable than standard benzaldehyde acetals under acidic conditions [1]—allowing aggressive reaction conditions on the pyridine ring without premature deprotection. The methylene spacer provides an intermediate stability: sufficiently robust to survive multi-step sequences, yet cleavable under standard deprotection conditions (HCl/dioxane or mild Pd(II) catalysis ) when access to the aldehyde is ultimately required. This contrasts with directly attached pyridine dioxolanes, which may exhibit excessive acid stability requiring harsher deprotection protocols [2].

Metal-Coordination Chemistry and Catalysis: Pyridine-Dioxolane Ligand Development

The 4-substituted pyridine dioxolane architecture, with the dioxolane connected via a flexible methylene spacer, provides a distinct ligand geometry for transition metal coordination compared to directly attached dioxolane-pyridines. The additional conformational degree of freedom allows the dioxolane oxygen to participate in secondary metal coordination, as demonstrated by X-ray crystallographic studies of related 2,2-bis(2′-pyridyl)-1,3-dioxolane complexes showing chelation through pyridine nitrogens with moderate interaction to one dioxolane oxygen [1]. 4-((1,3-Dioxolan-2-yl)methyl)pyridine's methylene spacer positions the dioxolane oxygens at an optimal distance for hemilabile coordination, a property sought after in catalyst design where reversible ligand dissociation is required for catalytic turnover. The compound's predicted pKa (~5.2) places the pyridine nitrogen in a protonation range compatible with aqueous-phase metal coordination studies at physiological pH .

Building Block Procurement for Focused Compound Library Synthesis in Neuroscience and Anti-Fibrotic Programs

Compound library designers constructing focused screening collections for neuroscience (5-HT₁A, α₁-adrenoceptor) or anti-fibrotic (collagen synthesis inhibition) targets should include 4-((1,3-dioxolan-2-yl)methyl)pyridine as a privileged scaffold precursor. The 4-substituted pyridine motif appears in multiple patent families, including pyridine derivatives that inhibit collagen synthesis for fibrosis treatment (Otsuka Pharma, 2006) [1] and 1,3-dioxolane-based CNS agents . Procuring this specific building block—rather than the 2-substituted isomer (CAS 54765-14-9, predicted pKa ~5.69, different reactivity profile [2]) or the 3-substituted isomer (CAS 5740-72-7)—ensures synthetic access to the biologically validated 4-pyridyl pharmacophore. Procurement-grade material at ≥95% purity is available with full analytical characterization (NMR, HPLC) from reputable research chemical suppliers [3].

Quote Request

Request a Quote for 4-((1,3-Dioxolan-2-yl)methyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.